1-Methoxy-3-(4-methoxybenzyloxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-16-13-8-6-12(7-9-13)11-18-15-5-3-4-14(10-15)17-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTAUEQQJCKKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methoxy 3 4 Methoxybenzyloxy Benzene
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 1-Methoxy-3-(4-methoxybenzyloxy)benzene reveals that the central ether bond is the most logical point for disconnection. This leads to two primary precursor pairs. The first and most common disconnection pathway involves breaking the C-O bond between the benzylic carbon and the phenolic oxygen. This suggests 3-methoxyphenol (B1666288) and a 4-methoxybenzyl halide (such as chloride or bromide) as the key precursors. An alternative disconnection could involve the other side of the ether oxygen, suggesting 4-methoxybenzyl alcohol and a derivative of 3-methoxybenzene with a suitable leaving group.
Based on the prevalence of the Williamson ether synthesis, the most strategically sound precursors are identified as 3-methoxyphenol and 4-methoxybenzyl chloride or 4-methoxybenzyl bromide . The synthesis of these precursors is well-documented in the chemical literature.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor A | Precursor B |
| 3-Methoxyphenol | 4-Methoxybenzyl chloride |
| 3-Methoxyphenol | 4-Methoxybenzyl bromide |
| 4-Methoxybenzyl alcohol | 3-Methoxybromobenzene |
Direct Synthesis Approaches
Direct synthesis of this compound primarily relies on the formation of an ether bond. Etherification reactions are the most common and efficient methods for this transformation.
Etherification Reactions
The Williamson ether synthesis is a cornerstone of ether formation and represents the most direct route to this compound. This method involves the reaction of a phenoxide ion with a primary alkyl halide. In this case, 3-methoxyphenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 4-methoxybenzyl halide.
The general reaction is as follows:
Step 1: Deprotonation of 3-methoxyphenol:
3-Methoxyphenol is treated with a base such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) to generate the 3-methoxyphenoxide anion.
Step 2: Nucleophilic Substitution:
The 3-methoxyphenoxide anion undergoes a nucleophilic substitution reaction with 4-methoxybenzyl chloride or 4-methoxybenzyl bromide.
Synthesis of 4-Methoxybenzyl Chloride: A common method for the preparation of 4-methoxybenzyl chloride involves the reaction of anisole (B1667542) with paraformaldehyde and gaseous hydrogen chloride. The reaction mixture is heated to facilitate the formation of the benzyl (B1604629) chloride. prepchem.com Another approach is the treatment of p-methoxybenzyl alcohol with thionyl chloride.
Synthesis of 4-Methoxybenzyl Bromide: 4-Methoxybenzyl bromide can be synthesized by reacting p-methoxybenzyl alcohol with hydrogen bromide gas in benzene (B151609). guidechem.com Alternatively, it can be prepared from the reaction of p-methoxybenzyl alcohol with carbon tetrabromide and triphenylphosphine (B44618).
Table 2: Reaction Conditions for Williamson Ether Synthesis
| Phenolic Substrate | Alkyl Halide | Base | Solvent | Temperature |
| 3-Methoxyphenol | 4-Methoxybenzyl chloride | K₂CO₃ | Acetone (B3395972), DMF | Reflux |
| 3-Methoxyphenol | 4-Methoxybenzyl bromide | NaOH | Ethanol/Water | Room Temp. to Reflux |
| 3-Methoxyphenol | 4-Methoxybenzyl chloride | NaH | THF, DMF | 0 °C to Room Temp. |
An alternative to using benzyl halides is the direct alkylation of 3-methoxyphenol with 4-methoxybenzyl alcohol under specific activating conditions. The Mitsunobu reaction is a prominent example of such a transformation. This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, a phenol) under mild, neutral conditions.
The reaction proceeds by activating the 4-methoxybenzyl alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated alcohol is then susceptible to nucleophilic attack by 3-methoxyphenol.
Table 3: Typical Reagents for Mitsunobu Etherification
| Alcohol | Phenol (B47542) | Activating Reagents | Solvent |
| 4-Methoxybenzyl alcohol | 3-Methoxyphenol | PPh₃, DEAD | THF, Dichloromethane |
| 4-Methoxybenzyl alcohol | 3-Methoxyphenol | PPh₃, DIAD | Toluene, THF |
Direct acid-catalyzed intermolecular dehydration of two different alcohols or a phenol and an alcohol is generally not a selective method for preparing unsymmetrical ethers like this compound due to the formation of symmetric ether byproducts. However, under specific conditions and with certain catalysts, this approach can be viable. For instance, palladium-catalyzed etherification of allyl alcohols with phenols has been reported, suggesting that transition metal catalysis could potentially be applied to the reaction of 3-methoxyphenol with 4-methoxybenzyl alcohol.
Coupling and Substitution Reactions
While less common for this specific target molecule, coupling reactions are a powerful tool for the synthesis of diaryl ethers in general. These methods typically involve the formation of a carbon-oxygen bond between two aryl groups.
The Ullmann condensation is a classical method that involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base at high temperatures. acs.orgsynarchive.com For the synthesis of this compound, this would entail the reaction of 3-methoxybromobenzene with 4-methoxybenzyl alcohol, though this is a less conventional application of the Ullmann condensation which traditionally forms diaryl ethers.
More modern variations of these coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for ether synthesis. rsc.orgorganic-chemistry.orgchem-station.com The Buchwald-Hartwig etherification typically uses a palladium catalyst with a specialized phosphine ligand to couple an aryl halide or triflate with an alcohol or phenol. This could potentially be applied to the synthesis of the target molecule, for example, by coupling 3-bromobenzyl methyl ether with 4-methoxyphenol, followed by demethylation and subsequent methylation of the other phenolic hydroxyl, though this is a more convoluted route.
These coupling reactions are generally more applicable to the synthesis of diaryl ethers where both components are aromatic rings directly attached to the ether oxygen. Given the benzyl ether structure of the target molecule, the Williamson ether synthesis and related alkylations remain the most direct and efficient synthetic strategies.
Nucleophilic Aromatic Substitution Pathways
The most common and direct method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction, specifically the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks an electrophilic benzyl halide.
In the context of synthesizing the target molecule, this would involve the reaction of 3-methoxyphenol with 4-methoxybenzyl chloride. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (NaOH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone being frequently employed to facilitate the SN2 reaction mechanism. total-synthesis.com
Table 1: Williamson Ether Synthesis Conditions for Aryl Ethers
| Base | Solvent | Temperature | Notes |
| Sodium Hydride (NaH) | THF, DMF, or DMSO | Room Temp. to moderate heating | Strong base, suitable for less reactive phenols. |
| Potassium Carbonate (K2CO3) | Acetone or DMF | Reflux | Milder base, often used for more sensitive substrates. |
| Sodium Hydroxide (NaOH) | Methanol/Water | Varies | A strong, inexpensive base, though the presence of water can sometimes lead to side reactions. |
Cross-Coupling Methodologies for Aryl-Ether Linkages
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, providing an alternative route to aryl ethers. While more commonly used for the synthesis of diaryl ethers, this methodology can, in principle, be applied to the synthesis of this compound. This would involve the coupling of an aryl halide or triflate (e.g., 3-bromoanisole (B1666278) or 3-methoxyphenyl (B12655295) triflate) with 4-methoxybenzyl alcohol.
These reactions require a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often giving the best results. While a powerful tool, the cost and sensitivity of the palladium catalysts and ligands can be a drawback compared to the more traditional Williamson ether synthesis for this particular transformation.
Protecting Group Strategies and Deprotection Chemistry
In more complex organic syntheses, the hydroxyl group of a phenol may need to be temporarily masked or "protected" to prevent it from interfering with reactions at other sites in the molecule. The para-methoxybenzyl (PMB) group is a widely used protecting group for alcohols and phenols due to its stability under a range of conditions and its selective removal.
Application and Orthogonality of the Para-Methoxybenzyl (PMB) Protecting Group
The para-methoxybenzyl (PMB) group is a valuable tool in multistep synthesis due to its unique deprotection conditions, which makes it "orthogonal" to many other common protecting groups. total-synthesis.com Orthogonality in this context means that one protecting group can be removed selectively in the presence of others. For instance, a PMB ether can be cleaved under conditions that would leave silyl (B83357) ethers (like TBS), esters (like acetate (B1210297) or benzoate), and even simple benzyl ethers intact. total-synthesis.com
The PMB group is typically introduced under conditions similar to the Williamson ether synthesis, by reacting the alcohol or phenol with 4-methoxybenzyl chloride (PMB-Cl) in the presence of a base like sodium hydride. commonorganicchemistry.com
Table 2: Orthogonality of the PMB Protecting Group
| Protecting Group | Stable to PMB Deprotection (DDQ) | Stable to PMB Deprotection (TFA) |
| Silyl Ethers (e.g., TBS) | Yes | No |
| Esters (e.g., Acetate, Benzoate) | Yes | Yes (generally) |
| Benzyl Ethers | Yes (slower reaction) | No |
| Boc Carbamates | Yes | No |
This orthogonality allows for the selective deprotection of different hydroxyl groups at various stages of a synthesis, enabling the construction of complex molecules with multiple functional groups.
Mechanistic Aspects of PMB Cleavage and Regeneration of Starting Materials
The PMB group can be removed under either oxidative or acidic conditions. The most common oxidative deprotection method employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The mechanism involves a single-electron transfer (SET) from the electron-rich PMB ether to DDQ. The resulting radical cation is stabilized by the para-methoxy group. Subsequent reaction with water leads to the formation of a hemiacetal, which then collapses to release the deprotected alcohol or phenol, along with 4-methoxybenzaldehyde (B44291) as a byproduct. chem-station.com
Alternatively, the PMB group can be cleaved using strong acids such as trifluoroacetic acid (TFA). commonorganicchemistry.com The acid protonates the ether oxygen, making the benzylic carbon more susceptible to nucleophilic attack by the counterion or a scavenger, leading to the cleavage of the C-O bond.
Catalytic Systems in Synthetic Transformations
Catalysis plays a significant role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the context of forming the ether linkage in this compound, both acid and metal catalysis can be employed.
Acid-Catalyzed Ether Formations and Rearrangements
While the Williamson ether synthesis is typically base-mediated, acid-catalyzed conditions can also be used for the formation of ethers, particularly from tertiary or benzylic alcohols that can form stable carbocation intermediates. In the synthesis of this compound, an acid catalyst could facilitate the reaction between 3-methoxyphenol and 4-methoxybenzyl alcohol. The acid would protonate the hydroxyl group of the benzyl alcohol, leading to the formation of a stabilized benzylic carbocation, which would then be attacked by the nucleophilic hydroxyl group of the 3-methoxyphenol.
It is important to note that acid-catalyzed reactions of aryl ethers can sometimes lead to rearrangements, such as the Claisen rearrangement if an allyl group is present, or other acid-catalyzed migrations. However, for the synthesis of a stable benzyl aryl ether like this compound, these rearrangements are not a significant concern under carefully controlled conditions.
Phase Transfer Catalysis in Ether Synthesis
Phase transfer catalysis (PTC) represents a powerful methodology for the synthesis of ethers from phenols and alkylating agents. This technique is particularly effective for reactions involving a water-soluble nucleophile (the phenoxide) and an organic-soluble electrophile (the benzyl halide). The synthesis of this compound via PTC would involve the reaction of 3-methoxyphenol with 4-methoxybenzyl chloride.
The reaction is facilitated by a phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports the phenoxide anion from the aqueous phase to the organic phase where the reaction with the benzyl halide occurs. The choice of catalyst, solvent, and base concentration are critical parameters that influence the reaction's efficiency.
Detailed Research Findings:
In a typical PTC setup for the synthesis of this compound, 3-methoxyphenol is deprotonated by a strong aqueous base, such as sodium hydroxide, to form the corresponding phenoxide. The phase transfer catalyst, for instance, a tetraalkylammonium halide, then complexes with the phenoxide anion, rendering it soluble in the organic solvent which contains 4-methoxybenzyl chloride. The subsequent nucleophilic substitution reaction yields the desired ether product.
The selection of the catalyst is crucial; lipophilic quaternary ammonium salts are often preferred due to their ability to efficiently shuttle the anion across the phase boundary. The concentration of the base must also be carefully controlled to avoid potential side reactions, such as the degradation of the catalyst or the promotion of elimination reactions with the alkylating agent.
Table 1: Representative Conditions for Phase Transfer Catalysis in the Synthesis of Benzyl Aryl Ethers
| Catalyst | Base | Organic Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Tetrabutylammonium bromide | 50% NaOH (aq) | Dichloromethane | 25 | >90 |
| Tetrabutylammonium hydrogen sulfate | 30% NaOH (aq) | Toluene | 60 | 85-95 |
Lanthanide-Mediated Etherifications
Lanthanide complexes, particularly lanthanide triflates (Ln(OTf)₃), are recognized as water-tolerant Lewis acids that can effectively catalyze a variety of organic transformations, including the formation of carbon-oxygen bonds. acs.orgnih.gov While specific literature detailing the lanthanide-mediated synthesis of this compound is not abundant, the general principles of lanthanide catalysis can be applied to this etherification.
The catalytic activity of lanthanides in ether synthesis often stems from their ability to activate alcohols towards nucleophilic attack. nih.gov In the context of synthesizing this compound, a lanthanide catalyst could activate the hydroxyl group of 4-methoxybenzyl alcohol, facilitating its reaction with 3-methoxyphenol.
Detailed Research Findings:
Lanthanide triflates are known to catalyze the hydroalkoxylation of alkenes and the dehydrative coupling of alcohols. acs.orgnih.gov For the synthesis of this compound, a plausible pathway would involve the coordination of the lanthanide catalyst to the oxygen atom of 4-methoxybenzyl alcohol. This coordination enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack by 3-methoxyphenol.
The reaction would likely be carried out under neutral or mildly acidic conditions, and the water-tolerant nature of many lanthanide catalysts could be a significant advantage, reducing the need for strictly anhydrous solvents. The choice of the specific lanthanide can influence the catalytic activity, with heavier lanthanides sometimes exhibiting higher reactivity. mdpi.com
Table 2: General Features of Lanthanide Catalysts in C-O Bond Formation
| Lanthanide Catalyst | Typical Substrates | Key Advantages |
|---|---|---|
| Sc(OTf)₃, La(OTf)₃ | Propargyl alcohols, Alkenes | High Lewis acidity, water tolerance |
| Yb(OTf)₃, Sm(OTf)₃ | Alcohols, Epoxides | Recyclable, effective in various solvents |
Transition Metal Catalysis in Aromatic Functionalization
Transition metal catalysis, particularly with palladium, has emerged as a highly versatile and efficient tool for the formation of C-O bonds in the synthesis of diaryl and aryl benzyl ethers. The synthesis of this compound can be envisioned through a palladium-catalyzed cross-coupling reaction between 3-methoxyphenol and a suitable 4-methoxybenzyl electrophile.
These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation (or a related step), and reductive elimination. The choice of ligand is critical for the success of these transformations, as it influences the stability, reactivity, and selectivity of the palladium catalyst.
Detailed Research Findings:
A common approach for the palladium-catalyzed synthesis of aryl benzyl ethers involves the reaction of a phenol with a benzyl carbonate or a benzyl halide. For the synthesis of this compound, 3-methoxyphenol could be coupled with 4-methoxybenzyl methyl carbonate.
The catalytic cycle would begin with the oxidative addition of the palladium(0) complex to the C-O bond of the benzyl carbonate. Subsequent reaction with the deprotonated 3-methoxyphenol (phenoxide) and reductive elimination would yield the desired ether product and regenerate the palladium(0) catalyst. The use of bulky, electron-rich phosphine ligands is often necessary to promote the key steps of the catalytic cycle and prevent side reactions.
Table 3: Examples of Palladium-Catalyzed Benzylation of Phenols
| Palladium Precursor | Ligand | Benzylating Agent | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Benzyl bromide | Cs₂CO₃ | Toluene | 100 |
| Pd(OAc)₂ | DPEphos | Benzyl methyl carbonate | K₃PO₄ | Dioxane | 80 |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 3 4 Methoxybenzyloxy Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques for Through-Bond and Through-Space Correlations:
Nuclear Overhauser Effect Spectroscopy (NOESY):To probe through-space proximities between protons, which would help in confirming the spatial arrangement of the molecule.
Without access to the raw or processed spectral data for 1-Methoxy-3-(4-methoxybenzyloxy)benzene, the creation of the requested detailed scientific article with accompanying data tables is not possible at this time. The scientific community has not yet published the specific NMR characterization required for this particular compound in the public domain.
NMR Chemical Shift Analysis and Substituent Effects in Aromatic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of this compound, both ¹H and ¹³C NMR spectra are informative, with the chemical shifts of the aromatic protons and carbons being particularly sensitive to the electronic effects of the substituents—namely the methoxy (B1213986) (-OCH₃) and the 4-methoxybenzyloxy (-OCH₂-Ar-OCH₃) groups.
Substituents on a benzene (B151609) ring can be broadly classified as electron-donating or electron-withdrawing, and their effects are transmitted through the sigma-bond framework (inductive effects) and the pi-system (resonance effects). youtube.commodgraph.co.uk The oxygen atoms in both the methoxy and ether linkages are electron-donating through resonance, pushing electron density into the aromatic rings. youtube.com This increased electron density leads to magnetic shielding of the ortho and para positions relative to the substituent, causing their corresponding ¹H and ¹³C NMR signals to appear at a lower chemical shift (upfield). youtube.comwisc.edu
¹H NMR Spectrum Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the methoxy protons.
Methoxy Protons: Two sharp singlets are anticipated for the two non-equivalent methoxy groups. The methoxy group on the benzyloxy ring is expected around 3.7-3.8 ppm, while the one directly on the other ring may appear at a slightly different shift. researchgate.net
Benzylic Protons: A singlet corresponding to the two benzylic protons (-CH₂-) would likely appear in the range of 4.9-5.1 ppm.
Aromatic Protons: The aromatic region (typically 6.8-7.5 ppm) will display a more complex pattern. The A-A'B-B' system for the 1,4-disubstituted (para) ring of the benzyloxy group will likely show two doublets. The protons on the 1,3-disubstituted ring will exhibit a more complex splitting pattern due to their different chemical environments and coupling constants. The ortho and para protons to the oxygen substituents will be shifted upfield compared to benzene's chemical shift of 7.3 ppm. wisc.edu
¹³C NMR Spectrum Analysis: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Methoxy Carbons: The carbons of the two methoxy groups are expected to resonate around 55-56 ppm. nih.gov Atypical shifts can sometimes be observed for out-of-plane methoxy groups, but this is less common in flexible molecules like this one. nih.gov
Benzylic Carbon: The benzylic carbon (-CH₂-) signal is anticipated in the region of 69-71 ppm.
Aromatic Carbons: The signals for the aromatic carbons will be spread over the range of approximately 100-160 ppm. The carbons directly attached to the oxygen atoms (ipso-carbons) will be significantly deshielded and appear furthest downfield (around 158-160 ppm). Carbons at the ortho and para positions to the oxygen substituents will be shielded and appear at lower chemical shifts compared to the meta carbons. mdpi.com
The table below summarizes the predicted chemical shifts for this compound based on established substituent effects.
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| -OCH₃ (on 3-O-Ar ring) | ~3.75 (s, 3H) | ~55.3 |
| -OCH₃ (on 4'-O-Ar ring) | ~3.78 (s, 3H) | ~55.4 |
| -O-CH₂-Ar | ~5.0 (s, 2H) | ~70.0 |
| Aromatic Protons (H-2', H-6') | ~7.30 (d) | ~129.5 |
| Aromatic Protons (H-3', H-5') | ~6.90 (d) | ~114.0 |
| Aromatic Protons (H-2, H-4, H-5, H-6) | 6.80 - 7.25 (m) | 101-130 |
| Aromatic Carbons (C-1, C-3, C-1', C-4') | - | 158-160 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion, which in turn provides the unambiguous molecular formula of the parent compound. For this compound, the molecular formula is C₁₅H₁₆O₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
The expected exact mass of the molecular ion [M]⁺• or a protonated molecule [M+H]⁺ can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da).
Calculated Exact Mass for C₁₅H₁₆O₃: 244.10994 Da
An experimental HRMS measurement yielding a mass value extremely close to this calculated value would serve as definitive confirmation of the compound's molecular formula.
Ionization Techniques (e.g., Electrospray Ionization (ESI), Fast Atom Bombardment (FAB))
The choice of ionization technique is crucial for analyzing molecules like this compound, which are relatively non-volatile. Soft ionization techniques are preferred as they minimize fragmentation during the ionization process, ensuring the detection of the molecular ion.
Electrospray Ionization (ESI): ESI is a very common soft ionization method that is particularly well-suited for polar molecules, but can also be used for moderately polar compounds. The sample solution is sprayed through a charged capillary, creating charged droplets from which the solvent evaporates, leaving gas-phase ions. For this compound, ESI would likely produce a prominent protonated molecule, [M+H]⁺, at m/z 245.1177, or adducts with other cations like sodium [M+Na]⁺. nih.gov
Fast Atom Bombardment (FAB): FAB is another soft ionization technique where the sample is dissolved in a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.orgchemeurope.com This causes the analyte molecules to be sputtered into the gas phase as ions. libretexts.org FAB typically generates protonated molecules [M+H]⁺, but can sometimes also produce a radical molecular ion [M]⁺• or even a hydride-abstracted ion [M-H]⁺, depending on the matrix and the analyte's structure. nih.gov
Fragmentation Pathway Analysis and Structural Information Derivation
Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion (or a protonated precursor) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure.
For this compound, the most likely fragmentation pathways involve the cleavage of the ether linkages. The bond between the benzylic carbon and the ether oxygen is particularly susceptible to cleavage.
A plausible fragmentation pathway would be:
Benzylic Cleavage: The most prominent fragmentation is the cleavage of the C-O bond between the benzylic methylene group and the adjacent oxygen atom. This results in the formation of a stable tropylium-like ion from the 4-methoxybenzyl moiety.
C₁₅H₁₆O₃⁺• → [C₈H₉O]⁺ + C₇H₇O₂•
The 4-methoxybenzyl cation ([C₈H₉O]⁺) would be observed at m/z 121 . This is often the base peak in the mass spectra of benzyl (B1604629) ethers.
Loss of Formaldehyde (B43269): Aryl ethers can undergo rearrangement and subsequent loss of formaldehyde (CH₂O). nih.govacs.org
Cleavage of Methoxy Group: Loss of a methyl radical (•CH₃) from the molecular ion can occur, followed by the loss of carbon monoxide (CO). scribd.com
[M]⁺• → [M-CH₃]⁺ → [M-CH₃-CO]⁺
The table below details the expected key ions in the mass spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Origin |
|---|---|---|
| 244 | [C₁₅H₁₆O₃]⁺• | Molecular Ion |
| 121 | [C₈H₉O]⁺ | Benzylic cleavage (4-methoxybenzyl cation) |
| 123 | [C₇H₇O₂]⁺ | Other product of benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation) |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The absorption frequencies are characteristic of specific functional groups, making FT-IR an excellent tool for qualitative analysis.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features: the aromatic rings, the ether linkages, and the alkyl C-H bonds.
C-O-C Stretching: As an aryl alkyl ether, the molecule is expected to show two strong C-O stretching bands. The asymmetric C-O-C stretch involving the aromatic carbon (Ar-O-CH₂) typically appears in the 1200-1300 cm⁻¹ region, while the stretch involving the alkyl carbon (Ar-CH₂-O) is found around 1000-1100 cm⁻¹. spectroscopyonline.comquimicaorganica.org
Aromatic C-H Stretching: A sharp absorption band just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is characteristic of C-H stretching vibrations on the aromatic rings.
Alkyl C-H Stretching: The C-H stretching vibrations of the methoxy (-OCH₃) and methylene (-CH₂) groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). A distinct peak around 2830 cm⁻¹ is often indicative of a methoxy group. spectroscopyonline.com
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic rings.
Aromatic C-H Bending (Out-of-Plane): The pattern of strong absorption bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. A 1,4-disubstituted (para) ring and a 1,3-disubstituted (meta) ring will have characteristic absorption patterns in this region.
The table below lists the expected characteristic FT-IR absorption bands for the compound.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Alkyl (-CH₂, -OCH₃) |
| ~2830 | C-H Stretch | Methoxy (-OCH₃) |
| 1600, 1580, 1500, 1450 | C=C Stretch | Aromatic Ring |
| 1275 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether |
| 1050 - 1010 | Symmetric C-O-C Stretch | Alkyl Ether |
| 900 - 690 | C-H Bend (Out-of-Plane) | Aromatic Substitution |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When applied to this compound, it would reveal a characteristic spectrum corresponding to the various stretching, bending, and torsional motions of its constituent atoms and functional groups.
A hypothetical Raman analysis would focus on identifying key vibrational bands. For instance, the aromatic C-H stretching vibrations of the two benzene rings would be expected in the 3000-3100 cm⁻¹ region. The stretching vibrations of the C-O bonds in the methoxy and benzyloxy groups would likely appear in the 1000-1300 cm⁻¹ range. Furthermore, the in-plane and out-of-plane bending vibrations of the benzene rings would generate a series of peaks in the fingerprint region (below 1600 cm⁻¹), providing structural insights.
A comprehensive study would involve the assignment of each observed Raman band to a specific vibrational mode, often aided by computational methods such as Density Functional Theory (DFT). This would allow for a detailed understanding of the molecule's dynamic behavior at the atomic level.
Table 1: Hypothetical Raman Spectroscopy Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch (methoxy) |
| ~1600 | Aromatic C=C Stretch |
| ~1250 | Aryl-O Stretch (ether) |
| ~1030 | In-plane C-H Bend |
| ~830 | Out-of-plane C-H Bend |
X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would require the growth of a suitable single crystal.
This technique would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles, which would define the molecule's conformation in the solid state. Key parameters such as the dihedral angles between the two benzene rings and the orientation of the methoxy and benzyloxy groups would be determined with high precision.
The crystallographic data would also reveal the crystal system, space group, and unit cell dimensions. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds or van der Waals forces, would provide insights into how the molecules pack together in the crystal lattice. As this compound is achiral, the determination of absolute stereochemistry is not applicable.
Table 2: Hypothetical X-ray Crystallography Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
Mechanistic Organic Chemistry of 1 Methoxy 3 4 Methoxybenzyloxy Benzene and Analogues
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 1-Methoxy-3-(4-methoxybenzyloxy)benzene are primarily dictated by the ether linkages and the substituted aromatic rings. Key transformations involve the cleavage or formation of the ether bonds, as well as reactions on the aromatic systems, such as electrophilic aromatic substitution.
In the context of ether cleavage, which is a characteristic reaction of ethers, the mechanism can proceed via either a unimolecular (SN1) or a bimolecular (SN2) pathway, typically under acidic conditions. longdom.orgsciencemadness.orgwikipedia.org The specific pathway is determined by the structure of the ether and the stability of the potential carbocation intermediates that could form. wikipedia.orgfiveable.me For this compound, there are two distinct ether linkages: an aryl ether bond (Ar-O-CH₂) and a benzyl (B1604629) ether bond (Ar-CH₂-O-Ar).
Aryl Ether Bond Cleavage: The cleavage of the bond between the oxygen and the aromatic rings is generally difficult due to the high strength of the sp²-hybridized carbon-oxygen bond. Such reactions are typically disfavored.
Benzyl Ether Bond Cleavage: The C-O bond at the benzylic position is more susceptible to cleavage.
SN1 Pathway: In the presence of a strong acid, the ether oxygen is protonated, creating a good leaving group (an alcohol). libretexts.org Subsequent departure of the 3-methoxyphenol (B1666288) group would generate a 4-methoxybenzyl cation. This secondary benzylic carbocation is significantly stabilized by resonance with the 4-methoxy-substituted benzene (B151609) ring, making an SN1 mechanism plausible. The transition state for this pathway involves the formation of this stabilized carbocation. sciencemadness.orgwikipedia.org
SN2 Pathway: Alternatively, a nucleophile (such as a halide ion from the acid, e.g., Br⁻ or I⁻) could attack the benzylic carbon in a concerted, bimolecular fashion, displacing the 3-methoxyphenol. sciencemadness.orgwikipedia.org This pathway avoids a carbocation intermediate and involves a five-coordinate transition state. The choice between SN1 and SN2 is influenced by factors like the strength of the nucleophile and the solvent polarity. wikipedia.org
Reactions involving the aromatic rings, such as electrophilic aromatic substitution, proceed through a cationic intermediate known as an arenium ion or sigma complex. The substituents on the ring play a crucial role in stabilizing or destabilizing this intermediate, thereby influencing the reaction rate and the position of attack.
Electronic Effects of Methoxy (B1213986) and Benzyloxy Substituents on Aromatic Rings
The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups exert significant electronic influence on the aromatic rings to which they are attached. These effects are a combination of two opposing factors: the inductive effect and the resonance effect. libretexts.orglibretexts.org
Inductive Effect (-I): The oxygen atom in both the methoxy and benzyloxy groups is more electronegative than the carbon of the benzene ring. This causes a withdrawal of electron density from the ring through the sigma (σ) bond framework. libretexts.orgstackexchange.com This inductive effect deactivates the ring towards electrophilic attack. libretexts.org
Resonance Effect (+M or +R): The oxygen atom also possesses lone pairs of electrons that can be delocalized into the aromatic π-system through p-π conjugation. libretexts.orgstackexchange.com This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions. dummies.com This resonance effect strongly activates the ring towards electrophilic attack. studymind.co.uk
For both methoxy and benzyloxy substituents, the resonance effect is dominant over the inductive effect. stackexchange.com Consequently, these groups are classified as activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. libretexts.orgdummies.com The electron-donating resonance effect stabilizes the arenium ion intermediate formed during the reaction, especially when the electrophile adds to the ortho or para positions. libretexts.org
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.orgchemeurope.com The substituent constant (σ) quantifies the electronic influence of a substituent, while the reaction constant (ρ) measures the sensitivity of a particular reaction to these effects. libretexts.orgoxfordreference.com
Substituent Constant (σ): A negative σ value indicates that the substituent is an electron-donating group relative to hydrogen, while a positive value signifies an electron-withdrawing group. oxfordreference.com The value of σ depends on the position of the substituent (meta or para).
σ_meta (σ_m): At the meta position, the resonance effect is minimal, so σ_m primarily reflects the inductive effect.
σ_para (σ_p): At the para position, both inductive and resonance effects are operative.
For the methoxy group, the resonance donation is much stronger than its inductive withdrawal, especially at the para position. stackexchange.com This is reflected in its Hammett constants.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Dominant Effect Reflected |
|---|---|---|---|
| -OCH₃ (Methoxy) | +0.12 | -0.27 | Inductive (meta), Resonance (para) |
| -H (Reference) | 0.00 | 0.00 | N/A |
Data sourced from Hammett equation studies. stackexchange.comlibretexts.org
The positive σ_m value for the methoxy group (+0.12) confirms its electron-withdrawing inductive nature. stackexchange.com In contrast, the negative σ_p value (-0.27) demonstrates the powerful electron-donating resonance effect, which overwhelms the inductive effect at the para position. stackexchange.com Hammett parameters for the benzyloxy group are less commonly tabulated but are expected to be similar to those of the methoxy group, as the primary electronic effects stem from the ether oxygen directly attached to the ring.
In the context of this compound, both aromatic rings are considered "activated" due to the presence of electron-donating groups (EDGs). cdn-website.com
Ring A (1,3-disubstituted): This ring has a methoxy group and a benzyloxy-containing substituent. The methoxy group is a strong activating group. The -O-CH₂-Ar group at position 3 is also activating due to the electron-donating resonance from the ether oxygen.
Ring B (4-substituted): This ring has a methoxy group at the para position, which is strongly activating. libretexts.org
These EDGs increase the electron density of the benzene rings, making them more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgstudymind.co.uk The activation is a direct result of the +M effect, which enriches the ortho and para positions with electron density. dummies.com While the oxygen atom does exert a -I effect, its impact is overshadowed by the much stronger +M effect. libretexts.orgstackexchange.com
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity refers to the preference for a reaction to occur at one position over another. masterorganicchemistry.com In electrophilic aromatic substitution reactions of this compound, the regioselectivity is governed by the directing effects of the substituents on each ring.
On the 1-methoxy-3-benzyloxy Ring:
The methoxy group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
The benzyloxy group at C3 directs to its ortho (C2, C4) and para (C6) positions.
The directing effects of both groups are cooperative, strongly activating the C2, C4, and C6 positions. The most likely positions for substitution would be C2, C4, and C6, with potential steric hindrance from the bulky benzyloxy group influencing the exact product distribution.
On the 4-methoxybenzyl Ring:
The methoxy group at C4' directs electrophiles to its ortho positions (C3' and C5').
The benzyl group attached to the ether oxygen is an electron-withdrawing substituent via induction, which slightly deactivates this ring compared to anisole (B1667542), but the methoxy group's activation is dominant. Substitution will occur on this ring, directed by the powerful methoxy group.
Stereoselectivity is the preference for the formation of one stereoisomer over another. wikipedia.org For the achiral molecule this compound, stereoselectivity becomes relevant when a reaction introduces a new stereocenter. For example, if an analogue with a pre-existing chiral center undergoes a reaction that creates a second one, diastereoselectivity may be observed. wikipedia.org Furthermore, reactions at the benzylic carbon could, in principle, lead to chiral products if carried out with chiral reagents, resulting in an enantioselective transformation. wikipedia.orgacs.org
Unimolecular and Bimolecular Reaction Mechanisms Relevant to Ether Cleavage and Formation
The cleavage and formation of the ether linkages in this compound and its analogues involve well-established unimolecular and bimolecular mechanisms.
Ether Cleavage: As discussed (4.1), acid-catalyzed ether cleavage is a primary reaction. longdom.org
Unimolecular (SN1) Cleavage: This mechanism is relevant for ethers that can form a stable carbocation upon cleavage. sciencemadness.orgfiveable.me For the target molecule, the bond between the benzylic carbon and the ether oxygen is the most likely to cleave via an SN1 pathway. Protonation of the ether oxygen is followed by the departure of 3-methoxyphenol, yielding a resonance-stabilized 4-methoxybenzyl carbocation, which is then trapped by a nucleophile. libretexts.org
Bimolecular (SN2) Cleavage: This pathway involves a direct backside attack by a nucleophile on the carbon of the C-O bond. sciencemadness.orgwikipedia.org This mechanism is favored for less sterically hindered carbons, such as methyl or primary alkyl groups. longdom.org In the case of this compound, an SN2 attack could occur at the benzylic carbon, with the nucleophile displacing the 3-methoxyphenoxide group after initial protonation of the ether oxygen. libretexts.org
Ether Formation:
Bimolecular - Williamson Ether Synthesis (SN2): This is a versatile and widely used method for forming both symmetrical and asymmetrical ethers. wikipedia.org The reaction involves a deprotonated alcohol (an alkoxide) acting as a nucleophile and displacing a halide or other good leaving group from an organohalide. wikipedia.org The mechanism is a classic SN2 reaction. wikipedia.org this compound could be synthesized by reacting the sodium salt of 3-methoxyphenol (sodium 3-methoxyphenoxide) with 4-methoxybenzyl chloride. This is a bimolecular process.
Bimolecular - Acid-Catalyzed Dehydration of Alcohols: This method is primarily used for the synthesis of symmetrical ethers from primary alcohols. britannica.commasterorganicchemistry.com The reaction involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction. youtube.com This method is less applicable for synthesizing a complex, unsymmetrical ether like the target compound due to the formation of multiple products. youtube.com
Computational Chemistry and Theoretical Investigations of 1 Methoxy 3 4 Methoxybenzyloxy Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular and electronic structure of 1-Methoxy-3-(4-methoxybenzyloxy)benzene. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to predict a wide array of molecular properties from first principles.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is often employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be performed to find the geometry that corresponds to the minimum energy on the potential energy surface. isroset.orgresearchgate.net This process provides key information on bond lengths, bond angles, and dihedral angles.
The electronic structure analysis derived from DFT reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Properties such as dipole moment and polarizability can be calculated to gauge the molecule's response to an external electric field.
Interactive Table: Typical Geometric Parameters Calculated for Methoxybenzene Derivatives using DFT
| Parameter | Typical Calculated Value |
|---|---|
| C-C (aromatic) bond length | 1.39 - 1.41 Å |
| C-O (ether) bond length | 1.36 - 1.38 Å |
| C-H (aromatic) bond length | 1.08 - 1.09 Å |
Note: The values presented are illustrative and based on general findings for methoxy-substituted benzene (B151609) rings.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. aimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive molecule. nih.gov For molecules with extended π-systems and electron-donating methoxy (B1213986) groups, such as this compound, the HOMO is typically localized on the electron-rich aromatic rings and ether oxygen atoms, while the LUMO may be distributed over the aromatic systems.
Interactive Table: Illustrative FMO Energies for a Methoxybenzene Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.9 |
Note: These are representative values and the actual energies for this compound would require specific calculations.
Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. nih.gov Global descriptors apply to the molecule as a whole, while local descriptors indicate the reactivity of specific atomic sites.
Global Reactivity Descriptors:
Electronegativity (χ): The tendency of a molecule to attract electrons. It can be calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): The resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Soft molecules are more reactive.
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ²/2η.
Local Reactivity Descriptors:
Fukui Functions (f(r)): These functions describe the change in electron density at a particular point when an electron is added to or removed from the molecule. They are used to identify the most electrophilic and nucleophilic sites within the molecule.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netdergipark.org.tr The MEP map displays the electrostatic potential on the surface of the molecule.
Different colors on the MEP map represent different potential values. Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and are susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green regions correspond to neutral or near-zero potential. nih.gov
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy and benzyloxy groups due to the high electronegativity of oxygen. The aromatic rings would exhibit a complex potential distribution, with regions of negative potential above and below the plane of the rings associated with the π-electron cloud. The hydrogen atoms would typically show positive potential (blue).
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses provide deeper insights into the intramolecular bonding and non-bonding interactions within a molecule.
AIM Theory: This theory analyzes the topology of the electron density to define atoms and the bonds between them. It can identify and characterize weak intramolecular interactions, such as hydrogen bonds and van der Waals interactions, through the analysis of critical points in the electron density.
Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, one can predict the positions of vibrational bands and assign them to specific molecular motions, such as stretching, bending, and rocking of different functional groups. isroset.orgresearchgate.net
The calculated frequencies are often scaled by an empirical factor to better match the experimental values, as the theoretical calculations typically assume a harmonic potential, while real molecular vibrations are anharmonic. A strong correlation between the scaled theoretical frequencies and the experimental spectrum provides confidence in the accuracy of the calculated molecular structure and the vibrational assignments.
Interactive Table: Hypothetical Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H stretch | 3100 | 2976 | ~3000 |
| Aliphatic C-H stretch | 3000 | 2880 | ~2900 |
| C=C aromatic stretch | 1620 | 1555 | ~1600 |
| C-O-C asymmetric stretch | 1250 | 1200 | ~1240 |
Note: The calculated and scaled frequencies are illustrative and would need to be determined through specific calculations for the target molecule.
Reaction Mechanism Modeling and Transition State Analysis using Quantum Methods
The ether linkage in this compound is a key feature influencing its reactivity. Quantum mechanical methods are instrumental in modeling the mechanisms of reactions involving the formation or cleavage of this ether bond. For instance, the synthesis of such diaryl ethers can occur through transition metal-catalyzed cross-coupling reactions. Computational studies on these types of reactions, often employing Density Functional Theory (DFT), help elucidate the step-by-step mechanism, including oxidative addition, reductive elimination, and the nature of the catalytic species involved.
Transition state analysis for a reaction like the etherification to form this compound would involve locating the high-energy transition state structures along the reaction coordinate. The energy barrier, or activation energy, calculated from the difference in energy between the reactants and the transition state, is a critical parameter determining the reaction kinetics. For the cleavage of the C-O bond, a process relevant in the degradation of such molecules, quantum methods can model pathways such as electrocatalytic hydrogenolysis. These models would predict which of the C-O bonds is more susceptible to cleavage based on the electronic environment and steric factors.
A hypothetical reaction coordinate for the formation or cleavage of the ether bond would be mapped out, with computational methods identifying the geometry and energy of all intermediates and transition states. This provides a molecular-level understanding of the reaction's feasibility and potential pathways.
| Computational Parameter | Description | Significance in Mechanism Analysis |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower Ea indicates a faster reaction rate. |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Reveals the steric and electronic interactions during the bond-making/breaking process. |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system. | Determines the spontaneity of a reaction. |
This table is interactive. Click on the headers to learn more about each parameter.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound. The presence of the methylene (B1212753) bridge and the ether linkage allows for considerable rotational freedom, leading to a variety of possible three-dimensional structures.
The conformational preferences of this compound are determined by the interplay of steric hindrance and non-covalent interactions. The torsion angles around the C-O-C and C-C-O bonds are key degrees of freedom. A potential energy surface (PES) can be generated by systematically varying these torsion angles and calculating the corresponding energy using quantum mechanical methods.
| Conformer Type | Key Dihedral Angles | Relative Energy (kcal/mol) | Description |
| Extended | ~180° | 0 (Global Minimum) | The two aromatic rings are positioned far from each other, minimizing steric repulsion. |
| Folded (Stacked) | Variable | > 0 | The aromatic rings are in proximity, potentially allowing for stabilizing π-π interactions. |
| Folded (T-shaped) | Variable | > 0 | One aromatic ring is oriented perpendicularly to the other, leading to potential C-H/π interactions. |
This is a hypothetical representation of potential conformers and their relative energies. Actual values would require specific computational studies.
In conformations where the two benzene rings of this compound are in close proximity, intramolecular π-π stacking interactions can occur. These are non-covalent interactions arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. The presence of electron-donating methoxy groups influences the electron density of the π-systems, which in turn affects the strength and geometry of these interactions.
Chemical Transformations and Derivatization Studies of 1 Methoxy 3 4 Methoxybenzyloxy Benzene
Modification of Aromatic Rings
The two benzene (B151609) rings in 1-Methoxy-3-(4-methoxybenzyloxy)benzene are susceptible to modification through various reactions, including electrophilic aromatic substitution and radical functionalization. The nature and position of the existing substituents significantly influence the regioselectivity and reactivity of these transformations.
The aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) and benzyloxy substituents. These groups are ortho-, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. wku.eduresearchgate.net
In the case of the benzene ring bearing the methoxy group (the A-ring), the positions ortho (C2 and C6) and para (C4) to the methoxy group are activated. Similarly, on the benzene ring with the benzyloxy group (the B-ring), the positions ortho (C2' and C6') and para (C4') to the ether linkage are activated. The methoxy group on the B-ring further activates the C3' and C5' positions.
Halogenation:
The bromination of structurally similar compounds, such as 1,3-dimethoxybenzene (B93181), provides insight into the expected reactivity of this compound. wku.edu The reaction of 1,3-dimethoxybenzene with brominating agents typically leads to substitution at the highly activated C4 position, which is para to one methoxy group and ortho to the other. By analogy, the bromination of this compound is expected to occur preferentially on the more activated A-ring at the position para to the methoxy group and ortho to the benzyloxy substituent.
| Starting Material | Reagent | Product | Reference |
| 1,3-Dimethoxybenzene | Bromine | 4-Bromo-1,3-dimethoxybenzene | wku.edu |
Nitration:
The nitration of alkoxybenzenes has been extensively studied. researchgate.net For instance, the nitration of 1,3,5-trimethoxybenzene, a highly activated system, can lead to the formation of trinitro derivatives under controlled conditions. researchgate.netnih.gov The nitration of 1,3-dimethoxybenzene also yields specific isomers depending on the reaction conditions. nih.gov For this compound, nitration is anticipated to occur at the most nucleophilic positions of the aromatic rings, guided by the directing effects of the alkoxy substituents.
| Starting Material | Reagent | Product | Reference |
| 1,3,5-Trimethoxybenzene | N₂O₅ | 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | researchgate.netnih.gov |
| 1,3-Dimethoxybenzene | Nitric Acid/Sulfuric Acid | 1,3-Dimethoxy-4-nitrobenzene | nih.gov |
Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds, including those in benzylic ethers, through radical pathways. rsc.orgnih.gov These methods offer a powerful tool for modifying the structure of this compound, particularly at the benzylic position.
The direct arylation of benzylic ethers has been achieved using a combination of a thiol catalyst and an iridium photoredox catalyst under visible light irradiation. rsc.org This methodology allows for the formation of a C-C bond at the benzylic carbon, introducing a new aryl group. Another approach involves a visible light-mediated photocatalyzed C-C bond formation for the benzylic C-H functionalization of phenol (B47542) ethers based on a radical-cation/deprotonation strategy. nih.gov
Furthermore, copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols can afford benzyl (B1604629) ethers. rsc.org This radical relay mechanism provides a route to introduce new alkoxy groups at the benzylic position. Additionally, a photo-mediated methodology for benzylic C-H bond oxygenation has been developed, which employs in situ generated mesyloxy radicals to cleave the benzylic C-H bond, leading to the formation of benzylic alcohols after a subsequent workup. wisc.edu
These radical-mediated functionalizations provide a complementary approach to traditional ionic reactions for the modification of this compound and its derivatives.
The methoxy groups in this compound can be transformed into hydroxyl groups through demethylation. This reaction is a common strategy in the synthesis of polyphenolic compounds and is often a key step in the preparation of biologically active molecules. A widely used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃).
The reaction with BBr₃ typically proceeds at low temperatures and results in the selective cleavage of the methyl C-O bond, yielding the corresponding phenol upon workup. This transformation would convert this compound into 3-(4-hydroxybenzyloxy)phenol, a dihydroxy derivative.
Transformations Involving the Ether Linkages (e.g., Cleavage, Rearrangement)
The ether linkages in this compound, particularly the benzylic ether bond, are susceptible to cleavage under various conditions. This reactivity can be exploited to deprotect the phenolic hydroxyl groups or to introduce other functional groups.
One of the most effective reagents for the cleavage of benzyl ethers is boron tribromide (BBr₃). This powerful Lewis acid can cleave both aryl methyl ethers and benzyl ethers. Therefore, treatment of this compound with a sufficient amount of BBr₃ would be expected to cleave both methoxy groups as well as the benzylic ether linkage, leading to the formation of resorcinol (B1680541) and p-cresol (B1678582) after workup.
Catalytic hydrogenolysis is another common method for the cleavage of benzyl ethers. This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. This method is generally mild and chemoselective for the cleavage of the benzylic C-O bond, leaving the aryl methyl ether groups intact. Thus, hydrogenolysis of this compound would yield 3-methoxyphenol (B1666288) and 4-methylanisole.
The cleavage of benzyl phenyl ether has also been studied under hydrothermal conditions, where hydrolysis can occur to form phenol and benzyl alcohol. researchgate.net
Synthesis of Novel Analogues and Structurally Related Derivatives
The synthesis of novel analogues and structurally related derivatives of this compound is a key area of research, driven by the desire to explore structure-activity relationships and develop compounds with improved properties.
The systematic variation of substituents on the aromatic rings of diaryl ether and related structures is a common strategy in medicinal chemistry to optimize biological activity. Structure-activity relationship (SAR) studies on various diaryl ether derivatives have revealed the significant impact of different functional groups on their properties. rsc.org
For analogues of this compound, a wide range of substituents can be introduced on either aromatic ring. These modifications can be achieved through various synthetic routes, including the Ullmann condensation or palladium-catalyzed cross-coupling reactions to form the diaryl ether core with pre-functionalized aromatic rings.
| R¹ | R² | R³ | R⁴ | R⁵ | R⁶ | R⁷ |
| OMe | H | H | H | OMe | H | H |
| OMe | Cl | H | H | OMe | H | H |
| OMe | H | NO₂ | H | OMe | H | H |
| OH | H | H | H | OH | H | H |
| OMe | H | H | H | OMe | Br | H |
| OMe | H | H | H | OMe | H | CN |
Elaboration of the Benzyloxy Side Chain
The 4-methoxybenzyl (PMB) ether linkage in this compound is a key functional group that can be manipulated in several ways. The elaboration of this side chain can be broadly categorized into two main approaches: cleavage of the benzyl ether to reveal the free phenol and modification of the 4-methoxybenzyl group itself.
The cleavage of the C-O bond of the benzyl ether is a common transformation, often employed as a deprotection strategy in multi-step syntheses. The 4-methoxybenzyl group is particularly useful in this regard due to its susceptibility to cleavage under specific conditions that may leave other functional groups intact.
Oxidative Cleavage: A prevalent method for the removal of the PMB group is through oxidation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are highly effective. The reaction is thought to proceed via the formation of a charge-transfer complex, followed by hydrolysis to yield the corresponding phenol, 3-methoxyphenol, and 4-methoxybenzaldehyde (B44291). chem-station.com More recently, environmentally benign methods utilizing nitroxyl (B88944) radical catalysts in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) have been developed for the chemoselective deprotection of PMB ethers. organic-chemistry.orgnih.gov
Acid-Catalyzed Cleavage: The PMB ether is also labile under acidic conditions. Strong acids can protonate the ether oxygen, facilitating the departure of the stabilized 4-methoxybenzyl cation. This method, however, is less chemoselective and may not be suitable for substrates containing other acid-sensitive functional groups.
| Cleavage Method | Reagent(s) | By-products | Selectivity |
| Oxidative | DDQ | 4-methoxybenzaldehyde | High |
| Oxidative | Nitroxyl radical/PIFA | 4-methoxybenzaldehyde | High |
| Acid-Catalyzed | Strong acids (e.g., TFA) | 4-methoxybenzyl cation derived products | Moderate |
This table provides a summary of common methods for the cleavage of the 4-methoxybenzyl ether in this compound.
Beyond cleavage, the aromatic ring of the 4-methoxybenzyl group can undergo various modifications, primarily through electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, which influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution: The electron-rich nature of the 4-methoxybenzyl ring makes it susceptible to electrophilic attack. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can introduce new functional groups onto this ring. wikipedia.orglibretexts.org For instance, nitration would be expected to yield predominantly the 3-nitro derivative, while Friedel-Crafts acylation would introduce an acyl group at the 3-position. These transformations would produce novel derivatives of this compound with potentially altered biological or chemical properties, without cleaving the ether linkage. The specific conditions for these reactions would need to be carefully controlled to avoid cleavage of the benzyl ether.
| Reaction | Reagent(s) | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 1-Methoxy-3-(3-nitro-4-methoxybenzyloxy)benzene |
| Bromination | Br₂/FeBr₃ | 1-Methoxy-3-(3-bromo-4-methoxybenzyloxy)benzene |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-Methoxy-3-(3-acyl-4-methoxybenzyloxy)benzene |
This table outlines potential electrophilic aromatic substitution reactions on the 4-methoxybenzyl moiety of this compound.
Incorporation into Polycyclic and Heterocyclic Scaffolds
The diaryl ether core of this compound serves as a valuable starting point for the synthesis of more complex polycyclic and heterocyclic systems, such as dibenzofurans and xanthones. These scaffolds are present in numerous biologically active natural products and synthetic compounds.
Dibenzofurans can be synthesized from diaryl ethers through intramolecular cyclization, typically involving the formation of a new carbon-carbon bond between the two aromatic rings.
Oxidative Cyclization: One common approach is the oxidative cyclization of diaryl ethers. This can be achieved using various oxidizing agents. For methoxy-substituted diaryl ethers, reagents like palladium acetate (B1210297) in the presence of an oxidant can catalyze the intramolecular C-H activation to form the dibenzofuran (B1670420) ring system. The substitution pattern on the resulting dibenzofuran would depend on the positions of the methoxy groups in the starting material.
Xanthones, which feature a dibenzo-γ-pyrone core, can also be synthesized from precursors derived from this compound.
Intramolecular Friedel-Crafts Acylation: A classical method for xanthone (B1684191) synthesis is the intramolecular Friedel-Crafts acylation of a benzophenone (B1666685) intermediate. In this context, this compound could first be subjected to a Friedel-Crafts acylation with a suitable acylating agent. The resulting benzophenone derivative, containing a hydroxyl group ortho to the carbonyl, can then undergo intramolecular cyclization under acidic conditions to form the xanthone ring. researchgate.netnih.govbeilstein-archives.org For example, acylation of the 3-methoxyphenol moiety (after cleavage of the PMB ether) with a substituted benzoic acid, followed by cyclization, would lead to a methoxy-substituted xanthone. The specific regiochemistry of the initial acylation would influence the final substitution pattern of the xanthone product.
| Target Scaffold | Synthetic Strategy | Key Intermediate |
| Dibenzofuran | Intramolecular Oxidative C-H Activation | Diaryl ether (the starting material itself) |
| Xanthone | Intramolecular Friedel-Crafts Acylation | o-Hydroxybenzophenone derivative |
This table summarizes the general strategies for the incorporation of the this compound framework into dibenzofuran and xanthone scaffolds.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block in Complex Organic Synthesis
1-Methoxy-3-(4-methoxybenzyloxy)benzene serves as a crucial precursor for introducing the 1,3-dioxybenzene (resorcinol) moiety in a controlled manner during multi-step syntheses. The differential protection of the two hydroxyl groups of the parent resorcinol (B1680541) is a key feature of this compound. One hydroxyl group is protected as a methyl ether, which is generally robust and requires harsh conditions for cleavage. The other is protected as a 4-methoxybenzyl (PMB) ether, which can be removed under milder, oxidative conditions. This orthogonality in protecting groups is highly desirable in the synthesis of complex molecules where sequential deprotection is necessary to achieve the target structure.
The utility of such selectively protected resorcinol derivatives is evident in the synthesis of various bioactive compounds. For instance, in the synthesis of polyphenolic compounds like resveratrol (B1683913) and its derivatives, where multiple hydroxyl groups need to be selectively manipulated, a building block like this compound can be instrumental. nih.govbyu.edu The presence of the stable methyl ether and the readily cleavable PMB ether allows for the selective unmasking of one hydroxyl group for further reactions, such as glycosylation or coupling with other molecular fragments, while the other remains protected.
The following table provides an overview of the protecting groups in this compound and their common cleavage conditions, highlighting their orthogonal nature.
| Protecting Group | Structure | Common Cleavage Conditions |
| Methyl Ether | -OCH₃ | Strong acids (e.g., HBr, BBr₃) |
| 4-Methoxybenzyl (PMB) Ether | -OCH₂(C₆H₄)OCH₃ | Oxidative cleavage (e.g., DDQ, CAN), strong acids |
Intermediates in the Synthesis of Natural Products and their Analogues
The structural motif of resorcinol is prevalent in a wide array of natural products, many of which exhibit significant biological activities. The synthesis of these natural products and their analogues often requires the use of resorcinol derivatives where the hydroxyl groups are appropriately protected to allow for selective chemical transformations. This compound is a prime candidate for such a role, serving as a key intermediate in the construction of these complex natural scaffolds.
A notable example lies in the synthesis of cannabinoids and their analogues. nih.govgoogle.comnih.govchemrxiv.org The core of many cannabinoids, such as cannabidiol (B1668261) (CBD), is olivetol (B132274), a 5-pentylresorcinol. thieme.de The synthesis of olivetol and its derivatives often involves the construction of the resorcinol ring followed by the introduction of the pentyl side chain. Using a pre-functionalized and selectively protected resorcinol derivative like this compound can streamline this process. The protected hydroxyl groups prevent unwanted side reactions during the introduction of the alkyl chain, and their subsequent selective deprotection allows for the final steps of the synthesis to be carried out with high precision.
The following table illustrates a hypothetical synthetic sequence where this compound could be utilized in the synthesis of a natural product analogue.
| Step | Reaction | Intermediate | Purpose |
| 1 | Friedel-Crafts acylation | Acylated this compound | Introduction of a side chain precursor |
| 2 | Clemmensen reduction | Alkylated this compound | Formation of the alkyl side chain |
| 3 | Selective deprotection of PMB ether | 3-Hydroxy-5-alkoxy-1-methoxybenzene | Unmasking of one hydroxyl group for further modification |
| 4 | Coupling with another molecular fragment | Complex intermediate | Elaboration of the natural product scaffold |
| 5 | Deprotection of methyl ether | Final natural product analogue | Completion of the synthesis |
This strategic use of a selectively protected intermediate highlights the importance of this compound in providing a reliable and versatile platform for the synthesis of a diverse range of natural products and their analogues.
Utility in Method Development for Organic Reactions
While direct examples of this compound being used in the development of new organic reactions are not abundant in the literature, its structural features make it a suitable substrate for such studies. The presence of two different ether linkages and an aromatic core provides multiple reaction sites for testing the scope and limitations of new catalytic systems and synthetic methodologies.
For instance, in the development of new cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, substrates with varying electronic and steric properties are required to establish the robustness of a new catalyst. nih.gov this compound, with its electron-rich aromatic ring and two distinct ether groups, could serve as an interesting test case. The selective cleavage of one ether bond over the other in the presence of a new catalyst would be a testament to the catalyst's selectivity.
Furthermore, the development of new methods for the selective functionalization of C-H bonds is a rapidly growing area of research. The aromatic C-H bonds of this compound, with their different electronic environments due to the influence of the methoxy (B1213986) and methoxybenzyloxy substituents, could be used to explore the regioselectivity of new C-H activation catalysts.
The following table outlines potential areas of method development where this compound could be a valuable substrate.
| Reaction Type | Potential Application of the Compound | Information Gained |
| Cross-Coupling Reactions | Substrate for testing new catalysts for C-O bond activation | Catalyst selectivity and functional group tolerance |
| C-H Functionalization | Substrate for studying regioselectivity of C-H activation | Influence of directing groups on reaction outcome |
| Asymmetric Catalysis | Prochiral substrate for enantioselective transformations | Efficacy of new chiral catalysts |
The use of well-defined and structurally diverse substrates like this compound is crucial for the advancement of synthetic methodology, and its potential in this area warrants further exploration.
Potential Applications in Supramolecular Chemistry and Molecular Machines (General Theoretical Framework)
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Diaryl ether motifs, such as the one present in this compound, can play a significant role in the construction of such supramolecular architectures. acs.orgresearchgate.net The conformational flexibility and the potential for π-π stacking interactions of the aromatic rings make these units attractive for the design of macrocycles and other complex hosts.
Theoretically, derivatives of this compound could be functionalized with recognition sites and incorporated into larger macrocyclic structures. These macrocycles could act as hosts for specific guest molecules, with the diaryl ether linkage providing a degree of preorganization and rigidity to the structure. The synthesis of such macrocycles often relies on the principles of self-assembly, where the molecular components are designed to spontaneously form the desired supramolecular architecture. nih.gov
Furthermore, the concept of molecular machines, which are molecular-level devices capable of performing mechanical-like movements in response to an external stimulus, is a frontier of chemical research. Switchable molecular tweezers and other molecular devices often incorporate flexible yet defined structural elements. researchgate.netbeilstein-journals.orgrsc.orgnih.gov The diaryl ether linkage in this compound, with its potential for rotational isomerization, could theoretically be integrated into such systems. By incorporating photoresponsive or redox-active groups, it might be possible to control the conformation of a molecule containing this diaryl ether unit, leading to a molecular switch or motor.
The following table outlines the theoretical applications of this compound derivatives in these advanced fields.
| Area | Potential Role of the Compound's Derivatives | Desired Property |
| Supramolecular Chemistry | Building block for macrocycles and host-guest systems | Preorganization and recognition capabilities |
| Molecular Machines | Component of molecular switches and motors | Conformational flexibility and addressability |
| Materials Science | Monomer for the synthesis of functional polymers | Defined three-dimensional structure and properties |
While these applications are currently speculative, the rich structural features of this compound provide a fertile ground for the design and synthesis of novel supramolecular systems and molecular devices.
Future Research Directions in 1 Methoxy 3 4 Methoxybenzyloxy Benzene Chemistry
Development of Sustainable and Green Synthetic Methodologies
The synthesis of diaryl ethers and related compounds has traditionally relied on methods that may not align with modern principles of green chemistry. solubilityofthings.com Future research should prioritize the development of sustainable and environmentally benign synthetic routes to 1-methoxy-3-(4-methoxybenzyloxy)benzene. This includes the exploration of greener solvents to replace commonly used toxic and high-boiling point solvents like DMF. acs.org The use of water as a solvent, where feasible, represents a significant step towards a more environmentally friendly process. organic-chemistry.org
Furthermore, the development and implementation of novel catalytic systems are crucial. While classic methods like the Ullmann condensation often require stoichiometric amounts of copper, modern approaches focus on using catalytic amounts of more efficient and less toxic metals. acs.orgrsc.org Research into ligand-free copper-catalyzed reactions or the use of more readily available and economical catalysts could significantly reduce the environmental impact and cost of synthesis. rsc.org Additionally, employing microwave-assisted synthesis could lead to shorter reaction times and reduced energy consumption. organic-chemistry.org A key goal would be to develop a synthetic protocol that is not only efficient in terms of yield but also atom-economical, minimizing waste and byproducts.
| Parameter | Traditional Synthesis | Green Synthesis Goal |
| Solvent | High-boiling, potentially toxic (e.g., DMF, pyridine) | Water, ionic liquids, or other benign alternatives |
| Catalyst | Stoichiometric copper | Catalytic amounts of copper, palladium, or other efficient metals; ligand-free systems |
| Energy Input | Prolonged heating | Microwave irradiation, lower reaction temperatures |
| Waste | Significant byproducts | High atom economy, minimal waste generation |
Exploration of Unconventional Reactivity Patterns and Catalysis
Beyond improving existing synthetic methods, future research should delve into the unconventional reactivity of this compound. The presence of multiple reactive sites—the two aromatic rings and the benzylic ether linkage—opens the door to a wide range of chemical transformations. The methoxy (B1213986) groups on both rings are electron-donating, which is expected to activate the rings towards electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org However, the interplay between these groups and the benzyloxy bridge could lead to interesting and potentially unexpected regioselectivity.
The exploration of novel catalytic systems could uncover new reaction pathways. For instance, transition metal catalysts, which have revolutionized organic synthesis, could be employed to achieve selective C-H activation or cross-coupling reactions at specific positions on the molecule. solubilityofthings.comneuroquantology.com This could lead to the efficient synthesis of a diverse library of derivatives with unique electronic and steric properties. Furthermore, the application of photoredox and electrochemical methods offers a means to access novel reactivity under mild conditions, potentially leading to transformations that are not possible with traditional thermal methods. Research in this area could also focus on the development of atroposelective synthesis methods to create axially chiral diaryl ethers, which are of interest in materials science and as ligands in asymmetric catalysis. nih.govnih.gov
Advanced Computational Approaches for Predictive Chemical Behavior and Design
The use of computational chemistry and machine learning is rapidly transforming chemical research by enabling the prediction of molecular properties and reactivity, thus accelerating the discovery process. neuroquantology.comscitechdaily.com For a molecule like this compound, where experimental data may be scarce, computational approaches are invaluable. Future research should leverage these tools to build a comprehensive in-silico profile of the compound.
Advanced computational models can predict a wide range of properties, including:
Spectroscopic Data: Accurate prediction of NMR, IR, and UV-Vis spectra would aid in the characterization of the compound and its derivatives. jstar-research.com
Molecular Geometries and Energetics: Calculations can determine the most stable conformations of the molecule and the energy barriers for various chemical reactions. mdpi.com
Electronic Properties: Understanding the charge distribution, molecular orbitals, and reactivity indices can provide insights into the molecule's chemical behavior. jstar-research.com
Machine learning algorithms, trained on large datasets of known molecules, can further enhance these predictive capabilities. aalto.fibeilstein-journals.org These models can be used to predict the outcomes of reactions under various conditions, identify promising new derivatives with desired properties, and even assist in the design of optimized synthetic routes. scitechdaily.comrsc.org By integrating computational predictions with experimental work, researchers can more efficiently explore the chemical space around this compound and design new functional molecules. rsc.org
| Computational Tool | Application for this compound |
| Density Functional Theory (DFT) | Prediction of molecular structure, spectroscopic properties, and reaction energetics. jstar-research.comsemanticscholar.org |
| Molecular Dynamics (MD) | Simulation of conformational flexibility and interactions with solvents or other molecules. |
| Machine Learning (ML) | Prediction of reaction outcomes, screening for potential biological activity, and design of novel derivatives. aalto.fibeilstein-journals.org |
| Quantum Mechanics (QM) | Detailed analysis of electronic structure and reactivity. semanticscholar.org |
Deeper Investigation into Mechanistic Organic Insights for Enhanced Synthetic Control
A thorough understanding of the reaction mechanisms is fundamental to achieving precise control over chemical transformations. Future research should focus on detailed mechanistic studies of both the synthesis of this compound and its subsequent reactions. For instance, in the context of its synthesis via a Williamson ether-type reaction, a deeper understanding of the SN2 mechanism involved can help in optimizing reaction conditions to maximize yield and minimize side reactions. chemistnotes.comscienceinfo.comwikipedia.org
Similarly, for electrophilic aromatic substitution reactions, a detailed mechanistic investigation can elucidate the factors that govern the regioselectivity of the reaction. masterorganicchemistry.comacs.org While the methoxy groups are known to be ortho-, para-directing activators, their combined influence and the steric hindrance from the benzyloxy group could lead to complex product mixtures. libretexts.org Computational studies can be employed to model the transition states of different reaction pathways, providing insights into the kinetic and thermodynamic factors that control the product distribution. acs.orgsemanticscholar.org Experimental techniques, such as kinetic studies and the use of isotopic labeling, can further probe the reaction mechanisms. The insights gained from these mechanistic studies will be crucial for the rational design of synthetic strategies to produce specific isomers of derivatized this compound with high selectivity and efficiency.
Q & A
Q. Advanced
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous peaks . For example, overlapping aromatic signals can be resolved via NOESY to confirm spatial proximity.
- High-resolution mass spectrometry (HRMS) verifies molecular formulas with <2 ppm error .
- Cross-check literature : Discrepancies may arise from impurities (e.g., residual solvents) or isomerism. For instance, ortho vs. para isomers require distinct chromatographic retention times (e.g., GC-MS tR differences ≥1 min) .
How does computational chemistry predict reactivity and stability of derivatives?
Q. Advanced
- Collision cross-section (CCS) predictions via machine learning models (e.g., DeepCCS) estimate ion mobility spectra, aiding structural validation .
- DFT calculations (B3LYP/6-31G*) optimize transition states for reactions like nitration, identifying activation barriers and regioselectivity trends .
- Molecular dynamics (MD) simulations assess solvation effects and stability in aqueous/organic media, guiding solvent selection for syntheses .
What are the challenges in designing derivatives for biological activity studies?
Q. Advanced
- Bioisosteric replacement : Swapping benzyloxy with thiomethyl (-SCH₃) alters lipophilicity (logP) and bioavailability. For example, thioether derivatives show enhanced membrane permeability .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative degradation by cytochrome P450 enzymes .
- Structure-activity relationship (SAR) : Compare IC₅₀ values of analogs (e.g., nitro vs. amino derivatives) to identify pharmacophores. For example, nitro groups may enhance antibacterial activity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
